3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one CAS number
3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one CAS number
An in-depth technical analysis of the 3-amino-7-bromo-3,4-dihydroquinolin-2(1H)-one scaffold, detailing its structural significance, chemoselective synthesis, and critical role in neuropharmacology.
Executive Summary
The compound 3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one (frequently isolated and utilized as its hydrochloride salt, CAS: 127920-19-8[1]) is a conformationally restricted, bicyclic non-natural amino acid derivative. The 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) core acts as a rigidified mimic of aromatic amino acids such as phenylalanine and tyrosine[2].
The inclusion of a bromine atom at the 7-position serves a dual purpose: it enhances the lipophilicity required for blood-brain barrier (BBB) penetration and provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions during lead optimization. This scaffold has gained significant traction in neuropharmacology, particularly in the development of Kynurenine Aminotransferase II (KAT II) inhibitors aimed at treating cognitive deficits associated with schizophrenia and other neurological disorders[3].
Physicochemical Profiling & Structural Analysis
To facilitate compound tracking and assay preparation, the core physicochemical properties of the scaffold are summarized below:
| Property | Value / Description |
| Chemical Name | 3-Amino-7-bromo-3,4-dihydroquinolin-2(1H)-one |
| CAS Number | 127920-19-8 (Hydrochloride salt)[1] |
| Molecular Formula | C9H9BrN2O (Free base); C9H10BrClN2O (HCl salt) |
| Molecular Weight | 241.08 g/mol (Free base); 277.55 g/mol (HCl salt)[1] |
| Core Scaffold | 3,4-Dihydrocarbostyril[2] |
| Key Structural Features | Rigidified lactam ring; primary amine at C3; halogen (Br) at C7 |
| Solubility | Soluble in DMSO (>50 mg/mL); moderately soluble in warm water (as HCl salt) |
Causality in Structural Design: The lactam ring restricts the rotation of the α -amino group, locking it into a specific dihedral angle. This pre-organization reduces the entropic penalty upon binding to target enzymes like KAT II, significantly increasing binding affinity compared to flexible, acyclic amino acid analogs.
Pharmacological Application: KAT II Inhibition
In the central nervous system, the kynurenine pathway is responsible for the metabolism of tryptophan. A key step in this pathway is the transamination of L-kynurenine to kynurenic acid (KYNA), catalyzed by the enzyme KAT II. KYNA is an endogenous antagonist of the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor and the α 7 nicotinic acetylcholine receptor ( α 7-nAChR).
Elevated levels of KYNA are consistently observed in the prefrontal cortex of patients with schizophrenia, leading to glutamatergic hypofunction and subsequent cognitive deficits. Bicyclic compounds, including derivatives of 3-amino-7-bromo-3,4-dihydroquinolin-2(1H)-one, act as potent, selective KAT II inhibitors[3]. By inhibiting KAT II, these compounds lower brain KYNA levels, thereby disinhibiting NMDA and α 7-nACh receptors and restoring normal cognitive function.
Fig 1: Modulation of the Kynurenine pathway via KAT II inhibition by dihydroquinolinone derivatives.
Chemoselective Synthesis Methodology
The synthesis of 3-amino-7-bromo-3,4-dihydroquinolin-2(1H)-one requires careful selection of reagents to prevent the premature cleavage of the critical 7-bromo substituent.
Fig 2: Chemoselective synthetic route to 3-amino-7-bromo-3,4-dihydroquinolin-2(1H)-one.
Protocol 1: Step-by-Step Synthesis of the Hydrochloride Salt
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Step 1: Erlenmeyer-Plöchl Azlactone Formation.
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Procedure: React 4-bromo-2-nitrobenzaldehyde with N-acetylglycine in the presence of anhydrous sodium acetate and acetic anhydride at 100°C for 2 hours.
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Causality: The acetic anhydride acts as both a dehydrating agent and solvent, driving the cyclization of the intermediate to form the oxazolone (azlactone) ring.
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Step 2: Hydrolysis to Acrylic Acid.
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Procedure: Reflux the isolated azlactone in a mixture of acetone and water to yield α -acetamido- β -(4-bromo-2-nitrophenyl)acrylic acid.
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Step 3: Chemoselective Reduction and Spontaneous Cyclization.
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Procedure: Suspend the acrylic acid derivative in ethanol. Add Iron (Fe) powder and a saturated aqueous solution of ammonium chloride ( NH4Cl ). Heat to 80°C for 4 hours.
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Causality (Expertise): Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strictly avoided here because palladium readily catalyzes the hydrodehalogenation of the aryl bromide. The use of Fe/ NH4Cl (Béchamp reduction conditions) selectively reduces the nitro group to an aniline without cleaving the C-Br bond. Once the aniline is formed, the proximity of the nucleophilic amine to the carboxylic acid drives a spontaneous intramolecular amidation (cyclization)[2].
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Step 4: Deprotection and Salt Formation.
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Procedure: Reflux the 3-acetamido intermediate in 6M HCl for 12 hours. Cool to 0°C to precipitate the final product.
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Self-Validation: Confirm the product via LC-MS. The mass spectrum must show the characteristic 1:1 isotopic doublet at m/z 241 and 243 [M+H]+ , confirming the retention of the bromine atom. If a peak at m/z 163 is observed, unwanted debromination has occurred.
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Experimental Workflow: In Vitro KAT II Inhibition Assay
To validate the efficacy of 3-amino-7-bromo-3,4-dihydroquinolin-2(1H)-one derivatives, a self-validating biochemical assay is employed.
Protocol 2: LC-MS/MS Based KAT II Activity Assay
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Enzyme Preparation: Recombinant human KAT II is expressed in E. coli and purified via Ni-NTA affinity chromatography.
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Reaction Mixture: In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 8.0), 2 mM α -ketoglutarate (the amino group acceptor), 50 μ M pyridoxal 5'-phosphate (PLP, the essential cofactor), and 10 nM KAT II enzyme.
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Compound Incubation: Add the 3-amino-7-bromo-3,4-dihydroquinolin-2(1H)-one derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (1 nM to 10 μ M). Incubate for 15 minutes at 37°C.
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Causality: Pre-incubation allows the inhibitor to equilibrate with the enzyme-PLP complex before the substrate is introduced, ensuring accurate IC50 determination and preventing underestimation of potency for slow-binding inhibitors.
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Reaction Initiation: Add 100 μ M L-kynurenine to initiate the reaction. Incubate for exactly 30 minutes at 37°C.
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Quenching & Extraction: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 100 nM of deuterated kynurenic acid ( KYNA−d5 ) as an internal standard.
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Self-Validation: The internal standard corrects for any variations in extraction efficiency or mass spectrometer ionization suppression. The ratio of KYNA to KYNA−d5 ensures the readout is an absolute reflection of enzyme activity.
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Quantification: Centrifuge the plate at 4000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the transition of KYNA (m/z 190 → 144) and KYNA−d5 (m/z 195 → 149).
